molecular formula C11H10N4 B022634 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- CAS No. 109073-55-4

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-

Cat. No.: B022634
CAS No.: 109073-55-4
M. Wt: 198.22 g/mol
InChI Key: XCTMDQLNLJSANZ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole Benzimidazole is a fused ring compound consisting of benzene and imidazole, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole or pyrazole rings. .

Scientific Research Applications

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-6-10(15-14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPYMLXPVRMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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